
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl group, and a cyclohexylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate typically involves multiple steps. One common method includes the reaction of 3-cyclohexylaminopropylamine with ethylene oxide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfate derivatives, while substitution reactions may produce various alkylated or acylated products.
Scientific Research Applications
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate involves its interaction with molecular targets and pathways. The thiosulfate group can act as a sulfur donor in biochemical reactions, while the amino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
S-2-((3-Phenylsulfanylpropyl)amino)ethyl hydrogen thiosulfate: Similar structure but with a phenylsulfanyl group instead of a cyclohexyl group.
S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate: Contains a hydroxynonyl group, differing in the length and functionality of the side chain.
Uniqueness
S-2-((3-Cyclohexylaminopropyl)amino)ethyl hydrogen thiosulfate hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The cyclohexyl group provides steric hindrance and hydrophobic interactions, while the thiosulfate group offers reactivity in sulfur-related biochemical processes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
23563-79-3 |
|---|---|
Molecular Formula |
C23H52N4O6S4 |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
methane;[3-(2-sulfosulfanylethylamino)propylamino]cyclohexane |
InChI |
InChI=1S/2C11H24N2O3S2.CH4/c2*14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11;/h2*11-13H,1-10H2,(H,14,15,16);1H4 |
InChI Key |
GGYXQYWDJYTFIC-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CCC(CC1)NCCCNCCSS(=O)(=O)O.C1CCC(CC1)NCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


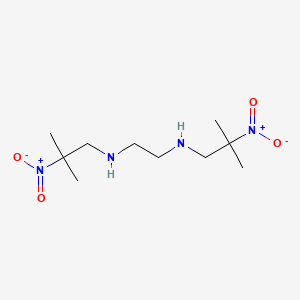
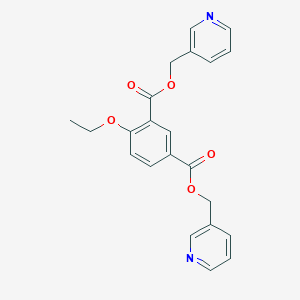
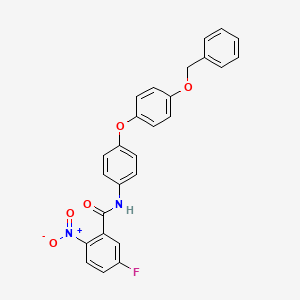
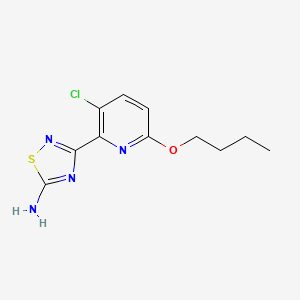
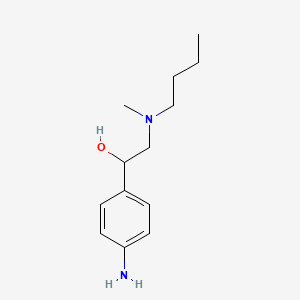
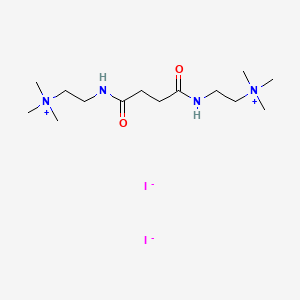
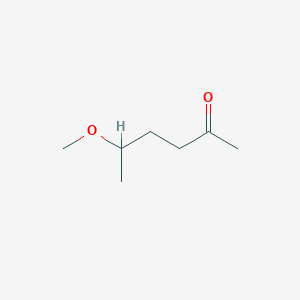
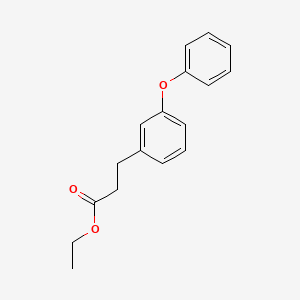
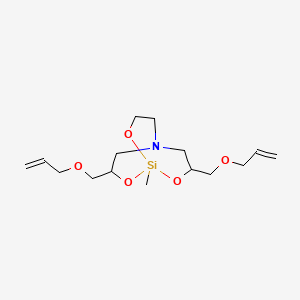
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)


